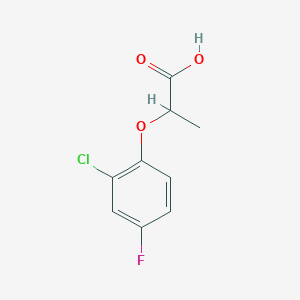

2-(2-Chloro-4-fluorophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFWGWPUJSFRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397334 | |

| Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-92-8 | |

| Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a key intermediate in the chemical and pharmaceutical industries. The document elucidates the core chemical principles, reaction mechanisms, and practical laboratory protocols associated with its synthesis. By integrating theoretical insights with field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals engaged in organic synthesis and drug development. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming the critical ether linkage in the target molecule.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 1892-92-8, Molecular Formula: C₉H₈ClFO₃) is an aryloxyphenoxypropionic acid derivative.[1][2] Compounds within this class are notable for their biological activity, often serving as precursors or active ingredients in herbicides and other agrochemicals.[3][4] The molecule's efficacy is frequently linked to its stereochemistry at the second carbon of the propanoic acid chain, making stereoselective synthesis a critical consideration for specific applications.[3]

A logical approach to devising its synthesis begins with a retrosynthetic analysis. The core structure is an ether, which immediately suggests the Williamson ether synthesis as a primary disconnection strategy.[3][5] This involves disconnecting the ether bond (C-O) between the aromatic ring and the propanoic acid side chain. This disconnection yields two principal synthons: a phenoxide nucleophile and a propanoic acid electrophile. These synthons correspond to the readily available starting materials: 2-Chloro-4-fluorophenol and a 2-halopropanoic acid derivative (e.g., 2-chloropropanoic acid).

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an Sₙ2 (bimolecular nucleophilic substitution) reaction.[5][6][7] The pathway involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which subsequently attacks an alkyl halide, displacing the halide leaving group.

Mechanism of Action

The reaction proceeds in two fundamental steps:

-

Acid-Base Reaction (Deprotonation): 2-Chloro-4-fluorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to abstract the acidic phenolic proton.[4][8] This creates the sodium or potassium 2-chloro-4-fluorophenoxide salt. The formation of this phenoxide is critical as it is a much stronger nucleophile than the parent phenol, a prerequisite for an efficient Sₙ2 reaction.[7]

-

Nucleophilic Substitution (Sₙ2 Attack): The generated phenoxide ion attacks the electrophilic carbon atom of 2-chloropropanoic acid (which is also typically deprotonated to its carboxylate salt under the basic conditions). The phenoxide displaces the chloride ion in a concerted, backside attack, leading to the formation of the new C-O ether bond and inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.

Caption: Mechanism of the Williamson ether synthesis pathway.

Critical Reagents and Rationale

-

2-Chloro-4-fluorophenol (CAS: 1996-41-4): This is the phenolic starting material.[9] Its synthesis is efficiently achieved through the direct chlorination of 4-fluorophenol with chlorine gas, a process that shows high selectivity for the 2-position.[10] The presence of the electron-withdrawing chloro and fluoro groups increases the acidity of the phenolic proton, facilitating its removal by the base.

-

(S)-(-)-2-Chloropropionic Acid: This is the alkylating agent. The choice of a primary or secondary halide is crucial in Williamson synthesis to favor substitution over elimination (E2), which can be a competing side reaction with strong bases.[6][7] Using a chiral starting material, such as the (S)-enantiomer, allows for the synthesis of the corresponding optically active R-(+)-enantiomer of the final product, which is often the more biologically active form.[11][12]

-

Base (NaOH/KOH): A strong, inexpensive base is required. An aqueous solution of sodium hydroxide is commonly used in industrial processes. Typically, at least two molar equivalents are necessary: one to deprotonate the phenol and another to neutralize the carboxylic acid of the alkylating agent. An excess is often used to drive the reaction to completion.[4][11]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methodologies for this class of reaction.[4][8][11]

Materials:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

(S)-2-Chloropropanoic acid (1.0-1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5-3.0 eq)

-

Deionized Water

-

Toluene or other suitable organic solvent for extraction

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Vessel Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge deionized water and sodium hydroxide pellets. Stir until all NaOH has dissolved, noting the exothermic reaction.

-

Phenoxide Formation: Under stirring, add 2-Chloro-4-fluorophenol to the aqueous NaOH solution. A slight increase in temperature may be observed. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: Slowly add (S)-2-Chloropropanoic acid to the reaction mixture. The temperature is then raised to a reflux of 90-100°C.

-

Reaction Monitoring: The reaction is held at reflux for 4-6 hours. Progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) by analyzing aliquots for the disappearance of the starting phenol.

-

Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature (< 40°C). Transfer the solution to a suitable vessel and slowly add concentrated HCl with vigorous stirring. The pH should be adjusted to approximately 1-2. This critical step protonates the carboxylate of the product and any unreacted phenoxide, causing the desired this compound to precipitate out of the aqueous solution as a solid.

-

Isolation: The resulting slurry is cooled further in an ice bath to maximize precipitation. The solid product is then isolated by vacuum filtration.

-

Purification: The crude product is washed with cold deionized water to remove inorganic salts (NaCl) and other water-soluble impurities. For higher purity, the product can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture or aqueous ethanol.

-

Drying: The purified product is dried under vacuum at 50-60°C to a constant weight.

Quantitative Data and Process Parameters

The efficiency of the synthesis is governed by several key parameters. The following table summarizes typical conditions and expected outcomes based on literature and patent data.

| Parameter | Typical Value/Range | Rationale & Impact on E-E-A-T |

| Molar Ratio (Phenol:Alkyl Halide) | 1 : 1.05 - 1.2 | A slight excess of the alkylating agent ensures complete consumption of the more valuable phenol, maximizing yield. |

| Molar Ratio (Phenol:Base) | 1 : 2.5 - 3.0 | Ensures complete deprotonation of both the phenol and the carboxylic acid, maintaining the nucleophilicity of the phenoxide and preventing side reactions. |

| Reaction Temperature | 90 - 100 °C | Balances reaction rate and selectivity. Higher temperatures accelerate the Sₙ2 reaction but can increase by-product formation if not controlled. |

| Reaction Time | 4 - 8 hours | Sufficient time for the reaction to proceed to completion. Monitored by HPLC to prevent unnecessary heating and potential degradation. |

| Final pH (Acidification) | 1 - 2 | Ensures complete protonation and precipitation of the carboxylic acid product, which is essential for maximizing isolated yield. |

| Expected Yield | 85 - 95% | Demonstrates the high efficiency and industrial viability of this synthesis pathway. |

Conclusion

The synthesis of this compound is reliably and efficiently achieved through the Williamson ether synthesis. This method demonstrates high yields and is amenable to industrial scale-up. The core of the process relies on the generation of a potent phenoxide nucleophile which then undergoes an Sₙ2 reaction with a suitable 2-halopropanoic acid. Careful control of stoichiometry, temperature, and pH during the workup are critical for maximizing yield and purity. This guide provides the foundational knowledge and practical framework necessary for researchers and development professionals to successfully execute and optimize this important chemical transformation.

References

- Title: Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.

- Title: Preparation method of R- (+)-2- (4-hydroxyphenoxy) propionic acid.

- Title: Method for preparing 2-chlorine-4-(4-chlorophenoxy).

- Title: Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Title: 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. Source: PubChem. [Link]

- Title: Preparation method of R- (+)-2- (4-hydroxyphenoxy) propionic acid.

- Title: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

-

Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. [Link]

-

Title: Clofop-isobutyl | C19H21ClO4 | CID 100039. Source: PubChem. [Link]

- Title: 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.

-

Title: 15.3: The Williamson Ether Synthesis. Source: Chemistry LibreTexts. [Link]

-

Title: 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814. Source: PubChem. [Link]

-

Title: The Williamson Ether Synthesis. Source: University of Missouri-St. Louis. [Link]

-

Title: Experiment 06 Williamson Ether Synthesis. Source: University of Wisconsin-River Falls. [Link]

-

Title: Clofop | C15H13ClO4 | CID 64928. Source: PubChem. [Link]

-

Title: Preparation method of 2-(4-alkylphenyl) propanoic acid. Source: Patsnap. [Link]

-

Title: The Williamson Ether Synthesis. Source: Chemistry Steps. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1892-92-8|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 11. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]

- 12. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Introduction and Molecular Overview

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a halogenated aryloxyphenoxypropionic acid. This class of compounds is of significant interest to the agrochemical and pharmaceutical industries. Structurally, it possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as two distinct enantiomers. Its biological activity, particularly as a potential herbicide, is often stereospecific. The primary molecular target for many aryloxyphenoxypropionate herbicides is the Acetyl-CoA Carboxylase (ACCase) enzyme, which is vital for fatty acid biosynthesis in plants.[1] The specific arrangement of the chloro and fluoro substituents on the phenoxy ring critically influences the molecule's interaction with the hydrophobic binding pocket of the target enzyme, thereby dictating its efficacy and selectivity.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and explains the scientific rationale behind these characterization methods. While some experimental values for this specific molecule are not widely published, we present the established methodologies for their empirical determination, empowering researchers to generate reliable data.

Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1892-92-8 | [1][2][3] |

| Molecular Formula | C₉H₈ClFO₃ | [2] |

| Molecular Weight | 218.61 g/mol | [1][2] |

| InChI Key | DWFWGWPUJSFRQO-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl | - |

Chemical Structure

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application, governing everything from its absorption and distribution in biological systems to its stability in formulations.

Summary of Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not publicly available | Expected to be a crystalline solid at room temperature. |

| Boiling Point | Data not publicly available | Predicted for a related isomer (4-chloro-3-fluoro) as 324.6 ± 27.0 °C, but this is not the target compound.[4] Likely to decompose before boiling at atmospheric pressure. |

| pKa | Data not publicly available | Predicted for a related isomer (4-chloro-3-fluoro) as ~3.07.[4] As a carboxylic acid, it is expected to be a weak acid. |

| Solubility | Data not publicly available | Expected to have low aqueous solubility, increasing in alkaline conditions. Expected to be soluble in polar organic solvents like methanol and DMSO.[4] |

Melting Point and Thermal Stability

Scientific Rationale: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. For drug development professionals, this parameter influences milling processes, formulation strategies (e.g., solid dosage forms), and stability assessments under thermal stress.

Experimental Determination: The melting point is determined using a capillary melting point apparatus. The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the first appearance of liquid (solidus point) to complete liquefaction (liquidus point).

Acidity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is a measure of the compound's acidity. For a carboxylic acid like this one, the pKa value dictates the extent of ionization at a given pH. This is paramount for predicting its behavior in biological and environmental systems. For instance, a compound's charge state affects its ability to cross biological membranes, its solubility in aqueous media (like blood plasma or cellular cytoplasm), and its binding affinity to molecular targets. A lower pKa indicates a stronger acid.

Experimental Determination: The most common and reliable method for pKa determination is potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point on the titration curve).

Solubility Profile

Scientific Rationale: Solubility is a crucial factor for bioavailability and formulation. A compound must have sufficient aqueous solubility to be absorbed in biological systems, yet also possess enough lipophilicity to cross cell membranes. Assessing solubility in a range of solvents (e.g., water, buffers at different pH values, and organic solvents like ethanol or octanol) provides a comprehensive profile for formulation scientists and toxicologists. The low expected aqueous solubility is typical for aryloxypropionic acids, driven by the hydrophobic aromatic ring.

Experimental Determination: A common method is the shake-flask method (OECD Guideline 105). A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton.

-

Expected ¹H NMR Signals:

-

Aromatic Region (~6.8-7.5 ppm): Three protons on the phenyl ring will appear as complex multiplets due to splitting by each other and by the fluorine atom.

-

Methine Proton (-O-CH-) (~4.5-5.0 ppm): A quartet, resulting from splitting by the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃) (~1.5-1.8 ppm): A doublet, resulting from splitting by the single methine proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is often exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Nine distinct signals are expected.

-

Carbonyl Carbon (~170-180 ppm): The carboxylic acid carbon.

-

Aromatic Carbons (~110-160 ppm): Six signals, with their chemical shifts influenced by the ether, chloro, and fluoro substituents. The carbons directly bonded to the electronegative F and Cl atoms will show characteristic shifts and C-F coupling.

-

Methine Carbon (~70-80 ppm): The chiral carbon bonded to the ether oxygen.

-

Methyl Carbon (~15-25 ppm): The terminal methyl group.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[5] The breadth is due to hydrogen bonding.

-

C-H Stretch (Alkyl and Aromatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[5] This is a highly characteristic peak for a carboxylic acid.

-

C-O Stretch (Ether and Acid): Absorptions in the 1000-1300 cm⁻¹ region.

-

C-Cl and C-F Stretches: Typically found in the fingerprint region below 1000 cm⁻¹.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

-

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (218.61 g/mol ).

-

Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine. There will be a peak at m/z ≈ 218 (for the ³⁵Cl isotope) and another peak at m/z ≈ 220 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

-

Experimental Methodologies

The following protocols describe standardized, self-validating workflows for characterizing the key physicochemical properties of this compound.

Protocol 4.1: Workflow for Solubility Assessment

This workflow outlines the shake-flask method, a gold standard for determining the solubility of a compound.

Caption: Workflow for determining compound solubility via the shake-flask method.

Protocol 4.2: Step-by-Step Determination of pKa by Potentiometric Titration

-

System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized, carbonate-free water to a final volume of 50 mL. The percentage of co-solvent should be kept minimal (<10%) to reduce its effect on the apparent pKa.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M sodium hydroxide (NaOH), ensuring it is also carbonate-free.

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp change in pH).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the equivalence point has been added). Alternatively, a Gran plot or derivative plot can be used for more precise determination of the equivalence point.

-

Validation: The protocol is self-validating by running a standard compound with a known pKa (e.g., potassium hydrogen phthalate) to ensure the accuracy of the system and methodology.

Conclusion

This compound presents a set of physicochemical properties defined by its halogenated aromatic ring and its chiral carboxylic acid moiety. While comprehensive experimental data is sparse in public literature, its structural features suggest it is a weakly acidic compound with low aqueous solubility and a high melting point, characteristic of a crystalline solid. The methodologies outlined in this guide provide a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and accurate measurement of these properties are essential first steps in the pipeline for any further development, be it in agrochemical formulation or as a lead compound in medicinal chemistry.

References

-

SpectraBase. (n.d.). propanoic acid, 2-(4-chlorophenoxy)-, 2-[(E)-(2-chlorophenyl)methylidene]hydrazide - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Hit2Lead | this compound | CAS# 1892-92-8 | MFCD03422227 | BB-3013858 [hit2lead.com]

- 4. 2-(4-Chloro-3-fluorophenoxy)propanoic acid () for sale [vulcanchem.com]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(2-Chloro-4-fluorophenoxy)propanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanism of action for this compound, a potent herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. These compounds, often referred to as "FOPs," are distinguished by their high efficacy as selective, post-emergence graminicides in broadleaf crops. The primary mode of action is the specific and potent inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the de novo fatty acid biosynthesis pathway.[1][2][3][4][5][6][7] By blocking the first committed step of this pathway, the herbicide halts the production of lipids essential for cell membrane integrity and energy storage, leading to a rapid cessation of growth and eventual death in susceptible grass species.[3][6][7] This guide delves into the specifics of the enzyme-inhibitor interaction, the physiological ramifications for the target plant, the biochemical basis for its selectivity, and the key experimental protocols used to validate its mechanism.

Introduction

This compound is the biologically active form of a herbicide within the AOPP group. Herbicides in this class are typically applied to foliage as ester prodrugs, such as methyl or propynyl esters, which facilitate enhanced absorption through the leaf cuticle.[8][9] Once inside the plant, these esters are rapidly hydrolyzed by endogenous esterases to yield the corresponding free carboxylic acid—in this case, this compound.[9][10][11] It is this acid form that acts as the potent inhibitor of the target enzyme. The translocation of the active acid to regions of high metabolic activity, such as the meristems, ensures the disruption of new growth and the ultimate herbicidal effect.[10]

Part 1: The Primary Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The definitive molecular target for AOPP herbicides is Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[2][5][6] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids in plants.[2][3] The enzyme facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA serves as the primary two-carbon donor for the fatty acid synthase complex, which elongates the acyl chain. Consequently, the inhibition of ACCase starves the plant of the building blocks required for the synthesis of phospholipids, triglycerides, and other essential lipids. This disruption is catastrophic for the plant, as it cannot construct new cell membranes required for cell division and growth.[3][6]

Caption: Conceptual model of AOPP herbicide binding to the ACCase CT domain.

Part 3: Physiological Consequences of ACCase Inhibition

The inhibition of ACCase triggers a cascade of physiological events that culminate in plant death. The immediate biochemical effect is the depletion of the malonyl-CoA pool, which halts fatty acid synthesis. [6]Without a supply of new fatty acids, the plant cannot produce the phospholipids and galactolipids necessary for the formation and repair of cellular and organellar membranes.

The most profound effects are observed in the meristematic tissues (growing points) of the plant, where cell division and expansion are rapid and demand for new membrane synthesis is high. Key physiological symptoms in susceptible plants include:

-

Growth Cessation: Occurs within hours of application as cell division in meristems is arrested.

-

Chlorosis and Necrosis: The breakdown of existing membranes, including chloroplast thylakoids, leads to a loss of chlorophyll, yellowing (chlorosis), and eventual tissue death (necrosis), typically appearing within 7-14 days. [9]* Membrane Disruption: Increased membrane permeability leads to leakage of cellular contents, disrupting cellular compartmentalization and function. [7] Additionally, some studies suggest that AOPP herbicides may induce secondary effects, such as the generation of oxidative stress through the production of reactive oxygen species, further contributing to cellular damage. [1]

Part 4: The Biochemical Basis of Selectivity

A defining feature of AOPP herbicides is their selective toxicity towards grasses (monocots) while leaving most broadleaf crops (dicots) unharmed. [2][5][9]This selectivity is not due to differences in uptake or metabolism but rather to a fundamental structural difference in the target ACCase enzyme between these two plant groups. [3][5]

-

Grasses (Monocots): Possess a homodimeric, eukaryotic-type ACCase in their plastids, which is highly sensitive to inhibition by AOPP herbicides.

-

Broadleaf Plants (Dicots): Contain a prokaryotic-type ACCase in their plastids. This form is a heteromeric multi-subunit complex and is largely insensitive to AOPP herbicides. [3][5] This inherent difference in the target enzyme structure provides a wide margin of crop safety, making these herbicides exceptionally valuable in modern agriculture.

Part 5: Experimental Protocols

Protocol: In Vitro ACCase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potential (I₅₀ value) of this compound on ACCase extracted from a susceptible grass species.

1. Enzyme Extraction: a. Homogenize young, actively growing leaf tissue (e.g., from Avena fatua) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol). b. Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 500 x g) to remove cell debris. c. Precipitate the enzyme from the supernatant using ammonium sulfate (e.g., 35-50% saturation). d. Resuspend the protein pellet in a minimal volume of assay buffer and desalt using a gel filtration column (e.g., Sephadex G-25).

2. ACCase Activity Assay: a. The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. b. Prepare a reaction mixture in an assay buffer containing ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃. c. Add varying concentrations of the inhibitor (this compound, dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control. d. Pre-incubate the enzyme extract with the inhibitor for 5-10 minutes at a controlled temperature (e.g., 30°C). e. Initiate the reaction by adding the enzyme extract to the reaction mixture. f. Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes). g. Terminate the reaction by adding a strong acid (e.g., 6 M HCl). This step also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. h. After drying, measure the radioactivity of the acid-stable product (¹⁴C-malonyl-CoA) using liquid scintillation counting.

3. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Caption: Herbicide activation and translocation workflow in the plant.

Part 6: Quantitative Data and Structure-Activity Relationship

The potency of AOPP herbicides is quantified by their I₅₀ values. Lower values indicate higher inhibitory potency. The table below presents comparative I₅₀ values for several AOPP herbicides against ACCase from susceptible grass species, illustrating the high activity of this chemical class.

| Herbicide (Active Acid) | Target Species | I₅₀ Value (µM) |

| Haloxyfop | Setaria faberi | 0.07 |

| Clodinafop | Avena fatua | 0.23 |

| Fluazifop | Setaria faberi | 0.28 |

| Diclofop | Avena fatua | 0.55 |

| Data compiled from biochemical studies on ACCase inhibition. | ||

| [6] | ||

| The structure-activity relationship (SAR) for this class is well-defined. The specific halogen substituents (e.g., chlorine and fluorine) and their positions on the phenoxy ring significantly influence binding affinity and, therefore, herbicidal effectiveness. [6]The 2-chloro and 4-fluoro substitutions in the title compound are designed to maximize its interaction with the hydrophobic binding pocket of the ACCase enzyme. |

Conclusion

The mechanism of action of this compound is a classic example of targeted enzyme inhibition. As a member of the aryloxyphenoxypropionate class, its herbicidal activity is derived from the potent and highly specific inhibition of Acetyl-CoA Carboxylase, the gatekeeper of fatty acid biosynthesis in susceptible grass species. This targeted disruption of a fundamental metabolic pathway, combined with a structural basis for selectivity, makes it an effective and valuable tool for weed management in global agriculture. Understanding this detailed mechanism is crucial for the development of new herbicidal agents and for managing the evolution of weed resistance.

References

- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (Source: Google Search)

- An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion

- Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem. (Source: NIH)

- Diclofop-methyl (D): A Post-Emergent Grass Herbicide. (Source: JIN DUN CHEMISTRY)

- Diclofop-methyl | Weed Killer Manufacturer. (Source: agchem.com)

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (Source: Google Search)

- Diclofop-methyl (Ref: HOE 023408). (Source: AERU)

- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF.

- This compound | 1892-92-8. (Source: Benchchem)

- POISON Genfarm Diclofop-Methyl 375 Selective Herbicide. (Source: Google Search)

- Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… (Source: Plant Growth Regul

- Diclofop (Ref: AE F021079). (Source: AERU - University of Hertfordshire)

- DICLOFOP - METHYL - EXTOXNET PIP. (Source: EXTOXNET)

- Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence.

Sources

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wssa.net [wssa.net]

- 4. Diclofop-methyl (Ref: HOE 023408) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 8. Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diclofop-methyl (D): A Post-Emergent Grass Herbicide [jindunchemical.com]

- 10. Diclofop-methyl | Weed Killer Manufacturer [weedcontrolproduct.com]

- 11. ias.ac.in [ias.ac.in]

biological activity of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Part 1: Introduction and Chemical Identity

This compound is a synthetic organic compound belonging to the class of aryloxyphenoxypropionate (APP) chemicals. Its chemical structure, characterized by a propanoic acid moiety linked via an ether bond to a substituted phenyl ring, is the foundation of its significant biological activities. The presence and position of the chloro and fluoro substituents on the phenoxy ring are critical in determining its specific interactions with biological targets.[1]

Primarily recognized and investigated for its potent herbicidal properties, this compound is a member of a widely used class of herbicides that target monocotyledonous (grassy) weeds.[2][3] Beyond its established role in agriculture, preliminary research and the activities of its structural analogs suggest a broader, albeit less explored, pharmacological potential, including possible anti-inflammatory effects.[4]

This guide provides a comprehensive technical overview of the biological activities of this compound, with a primary focus on its herbicidal mechanism of action. It will also delve into other potential biological effects, synthesis, and the experimental protocols used to assess its activity, offering a valuable resource for researchers in agrochemistry and drug discovery.

Part 2: Herbicidal Activity: A Detailed Mechanistic Exploration

The predominant is its ability to act as a selective herbicide. This section dissects the molecular mechanisms, structural determinants, and physiological consequences of its herbicidal action.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for this compound, like other APP herbicides, is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and for energy storage in plants.[1]

ACCase catalyzes the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting this enzyme, this compound effectively halts the production of the building blocks required for new cell growth and maintenance. This disruption of lipid synthesis is catastrophic for the plant, leading to a cessation of growth and eventual death.[1]

The inhibitory action is highly specific, primarily affecting the plastidic ACCase found in monocotyledonous plants, which accounts for its selectivity against grassy weeds while leaving many broadleaf crops unharmed.[1] Furthermore, the inhibition is stereoselective, with the (R)-enantiomer of the molecule being significantly more biologically active than the (S)-enantiomer. This stereospecificity points to a highly precise binding interaction with the active site of the ACCase enzyme.[1]

Caption: Mechanism of herbicidal action via ACCase inhibition.

Structure-Activity Relationship (SAR)

The herbicidal potency of this compound is intimately linked to its molecular structure. Specific regions of the molecule are responsible for its interaction with the ACCase enzyme.

-

The Aryloxyphenoxy Group: This part of the molecule, including the phenyl ring with its chloro and fluoro substituents, binds within a hydrophobic pocket of the ACCase enzyme's carboxyltransferase (CT) domain.[1] The nature and position of these halogen substituents are critical for optimizing this hydrophobic interaction and, consequently, the inhibitory potency.[1]

-

The Propanoic Acid Moiety: The propanoic acid "head" of the molecule extends into a more polar region of the enzyme. The carboxyl group is crucial as it can form hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor in place.[1]

Systematic modifications of these structural features are a cornerstone of research to discover more potent and selective herbicides.[1]

| Structural Feature | Role in Biological Activity | Reference |

| (R)-enantiomer | The biologically active stereoisomer, indicating a specific binding orientation. | [1] |

| Aryloxyphenoxy Group | Binds to a hydrophobic pocket in the ACCase enzyme. | [1] |

| Chloro and Fluoro Substituents | Influence binding affinity through electronic and steric effects. | [1] |

| Propanoic Acid Carboxyl Group | Forms hydrogen bonds in a polar region of the enzyme's active site. | [1] |

Plant Physiology and Efficacy

The real-world effectiveness of this compound as a foliar-applied herbicide is dependent on its absorption into the plant and its subsequent movement to the sites of action.

-

Absorption and Translocation: The compound is absorbed through the leaves of the plant. Once inside, it is translocated throughout the plant via the phloem, following the general flow of photosynthates from the source leaves to sink tissues, such as the meristematic regions (growing points) and roots, where fatty acid synthesis is most active.[1] The efficiency of this translocation can be a determining factor in the herbicide's overall efficacy.[1]

Symptoms of herbicidal damage in susceptible plants typically appear within a few days to a week and include cessation of growth, chlorosis (yellowing), and necrosis (tissue death), starting at the growing points.

Experimental Protocols for Assessing Herbicidal Activity

Evaluating the herbicidal potential of compounds like this compound involves standardized bioassays.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in distilled water to achieve the desired test concentrations. Include a solvent-only control.

-

Assay Setup: Place a filter paper in a sterile petri dish (9 cm diameter). Add 5 mL of a test solution to each dish.

-

Seed Plating: Place 10-20 seeds of a target monocot weed (e.g., barnyard grass, Echinochloa crus-galli) onto the moistened filter paper.[5]

-

Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle.

-

Data Collection: After 7-10 days, measure the root and shoot length of the seedlings. Calculate the inhibition rate for each concentration relative to the control.

-

Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[5]

-

Plant Cultivation: Grow target weed species in pots containing a standard soil mix in a greenhouse until they reach a specific growth stage (e.g., 3-4 leaf stage).

-

Herbicide Application: Prepare aqueous solutions of the test compound with an appropriate surfactant. Spray the solutions evenly onto the foliage of the plants until runoff. Include a control group sprayed only with the water-surfactant solution.

-

Observation: Keep the plants in the greenhouse under controlled conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control group.

Caption: Workflow for screening herbicidal activity.

Part 3: Exploration of Other Potential Biological Activities

While its herbicidal properties are well-documented, the chemical structure of this compound suggests potential for other biological activities, primarily based on the known effects of its structural analogs.

Anti-inflammatory Potential

Some research indicates that structural analogs of this compound may exhibit anti-inflammatory properties.[4] This activity is hypothesized to occur through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the pathway that produces prostaglandins, mediators of inflammation and pain.[4] The presence of the chloro and fluoro substituents is believed to enhance this potential potency.[4] Further investigation is required to confirm whether this compound itself is an effective COX inhibitor.

Other Investigated Activities of Analogs

The broader class of phenoxypropanoic acids and their derivatives has been explored for various therapeutic applications:

-

Inhibition of Bacterial Secretion Systems: Derivatives of the related compound 2-(4-Chloro-3-fluorophenoxy)propanoic acid have been shown to inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a mechanism that could be explored for developing new antibiotics against multidrug-resistant bacteria.[6]

-

Sodium Channel Blockade: A more complex analog, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, state-dependent sodium channel blocker with potential applications in treating chronic pain.[7]

These examples highlight the chemical versatility of the phenoxypropanoic acid scaffold and suggest that this compound could serve as a valuable building block in medicinal chemistry.

Part 4: Synthesis and Characterization

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1]

-

Deprotonation: 2-chloro-4-fluorophenol is deprotonated using a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: This phenoxide then acts as a nucleophile, reacting with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The phenoxide displaces the halide in an Sₙ2 reaction to form the ester intermediate.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.[1]

The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Part 5: Environmental Fate and Toxicology

As with any agrochemical, understanding the environmental impact and toxicological profile is crucial.

-

Microbial Degradation: In soil, herbicides analogous to this compound can be degraded by microorganisms. Various bacterial strains, such as Pseudomonas and Flavobacterium species, have been identified that are capable of breaking down these compounds.[1]

-

Toxicology: The toxicological profile of this compound is not extensively detailed in publicly available literature. However, the broader class of chlorophenoxy herbicides has been studied more thoroughly. Some studies have suggested potential links between exposure to certain chlorophenoxy herbicides and an increased risk of specific cancers, although results can be conflicting across different studies.[8] They are generally classified as toxic if swallowed.[9]

Part 6: Conclusion and Future Directions

This compound is a compound with a well-defined primary biological activity as a selective herbicide that functions through the potent inhibition of the plant enzyme ACCase. Its efficacy is rooted in a specific structure-activity relationship that allows for targeted disruption of fatty acid synthesis in susceptible monocot species.

Future research could productively focus on several areas:

-

Optimization of Herbicidal Activity: Further synthesis and screening of analogs could lead to herbicides with improved selectivity, lower application rates, and novel resistance-breaking mechanisms.

-

Elucidation of Pharmacological Potential: A thorough investigation into its potential as a COX inhibitor for anti-inflammatory applications is warranted.

-

Toxicological and Environmental Profiling: Detailed studies are needed to fully characterize its toxicological profile and environmental persistence to ensure its safe use.

References

-

Synthesis and herbicidal activity of acifluorfen analogues. [Link]

-

2-(4-Chlorophenoxy) propionic acid - MySkinRecipes. [Link]

-

2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. [Link]

-

Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. [Link]

-

CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. [Link]

-

Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchGate. [Link]

-

2-(2-Fluorophenoxy)propanoic acid | C9H9FO3 | CID 6485771 - PubChem. [Link]

-

Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. [Link]

-

Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - NIH. [Link]

-

Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. [Link]

-

Use Profile Propionic acid is a fungicide and bactericide, registered to control - Regulations.gov. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-(2-Chloro-4-fluorophenyl)propanoic acid [smolecule.com]

- 5. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]

- 6. 2-(4-Chloro-3-fluorophenoxy)propanoic acid () for sale [vulcanchem.com]

- 7. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2-Chloro-4-fluorophenoxy)propanoic Acid (CAS 1892-92-8): Synthesis, Analysis, and Biological Potential

Introduction and Scientific Context

2-(2-Chloro-4-fluorophenoxy)propanoic acid, identified by CAS Number 1892-92-8, is a halogenated aryloxyphenoxypropionic acid.[1][2][3][4] This class of molecules is of significant interest to the scientific community, primarily due to the well-established herbicidal activity of many of its members.[1] The specific arrangement of chloro and fluoro substituents on the phenoxy ring, coupled with the chiral center at the second carbon of the propanoic acid moiety, imparts distinct chemical and biological properties.[1][5]

This guide provides an in-depth technical overview for researchers and development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices, the logic of analytical method development, and the mechanistic basis for the compound's potential biological activities. The objective is to furnish a foundational document that not only informs but also enables further investigation and application.

Physicochemical Properties and Molecular Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for this compound are summarized below. This data is critical for everything from calculating molar equivalents in synthesis to interpreting mass spectrometry data.

| Property | Value | Source |

| CAS Number | 1892-92-8 | [1][2][3][4] |

| Molecular Formula | C₉H₈ClFO₃ | [2][3][6] |

| Molecular Weight | 218.61 g/mol | [1][4][6] |

| IUPAC Name | This compound | |

| InChI Key | DWFWGWPUJSFRQO-UHFFFAOYSA-N | [1][2] |

| Synonyms | Propanoic acid, 2-(2-chloro-4-fluorophenoxy)- | [2] |

Note: For research use only. Not for human or veterinary use.[1][2]

Synthesis and Characterization

The creation of the target molecule with high purity and yield is the first critical step in any research endeavor. The Williamson ether synthesis is the most logical and well-established method for constructing the core aryloxy-ether linkage of this compound.[1]

Core Synthetic Strategy: Williamson Ether Synthesis

This reaction is chosen for its reliability and efficiency in forming ether bonds. The strategy involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The causality is clear: the acidic proton of the phenol is readily removed by a base, creating a potent nucleophile (the phenoxide) that readily displaces the bromide on the electrophilic alpha-carbon of the propionate ester. Subsequent hydrolysis of the ester is a standard and high-yielding conversion to the desired carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1892-92-8 this compound [chemsigma.com]

- 4. 1892-92-8|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 2-(2-Chloro-4-fluorophenyl)propanoic acid [smolecule.com]

- 6. 2-(4-Chloro-3-fluorophenoxy)propanoic acid () for sale [vulcanchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Foreword: A Note on Methodology

Introduction to the Target Molecule

2-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS No. 1892-92-8) is a halogenated aryloxyphenoxypropionic acid.[1] Compounds of this class are widely researched for their biological activities, often as herbicides.[1] The molecule possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as two distinct enantiomers, a feature that can have significant implications for its biological efficacy and metabolic fate. Its structure combines a carboxylic acid, an ether linkage, and a di-substituted aromatic ring, each presenting characteristic features for spectroscopic analysis.

Key Molecular Features:

-

Molecular Formula: C₉H₈ClFO₃[2]

-

Molecular Weight: 218.61 g/mol [1]

-

Core Components: A 2-chloro-4-fluorophenol group linked via an ether bond to a propanoic acid backbone.

-

Chirality: A stereocenter at the C2 position of the propanoic acid.

The Integrated Analytical Workflow

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The logical flow for analyzing this compound begins with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and finally, nuclear magnetic resonance spectroscopy to map the precise connectivity of atoms.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Unveiling the Mass and Fragments

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental formula. For volatile analysis, especially in complex matrices, derivatization is key. Phenoxyalkanoic acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis.[3]

Predicted Fragmentation Pattern (Electron Ionization - MS)

The fragmentation of the methyl ester derivative is anticipated to proceed through several high-probability pathways, primarily centered around the ether linkage and the propanoic acid chain.

Caption: Predicted EI fragmentation of the methyl ester derivative.

Interpretation of Key Fragments:

-

Molecular Ion (m/z 232/234): The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 to the molecular ion peak, confirming the presence of one chlorine atom.

-

Loss of Methoxy Group (m/z 201/203): Cleavage of the methoxy radical from the ester yields a stable acylium ion.

-

Loss of Carbomethoxy Group (m/z 173/175): Alpha-cleavage resulting in the loss of the •COOCH₃ radical.

-

2-Chloro-4-fluorophenoxy Cation (m/z 145/147): This is a highly diagnostic peak resulting from the cleavage of the ether bond. This fragment is the most stable and often represents the base peak. Its isotopic pattern further confirms the presence of chlorine within the aromatic ring structure.

-

Loss of Chlorine (m/z 110): Subsequent fragmentation of the phenoxy cation via the loss of a chlorine radical.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from established EPA methodologies for acidic herbicide analysis.[3]

-

Sample Preparation (Esterification):

-

Dissolve ~5 mg of the sample in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Reflux the mixture at 60-70°C for 1 hour.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester into 2 mL of dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3300 - 2500 | Strong, Very Broad | O-H stretch of the carboxylic acid dimer |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch (propanoic acid moiety) |

| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid |

| ~1600, ~1490 | Medium to Strong | C=C aromatic ring stretches |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1100 | Medium | C-F stretch |

| ~850 | Strong | C-Cl stretch |

Causality of Absorptions:

-

The extremely broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.

-

The strong carbonyl (C=O) absorption at ~1710 cm⁻¹ confirms the presence of the acid functionality.

-

The strong band around 1250 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage.

-

Bands corresponding to C-F and C-Cl stretches confirm the halogen substitution on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform an atmospheric background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the unambiguous assignment of the proton and carbon framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11.5 | Broad Singlet | 1H | H-a (COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange. |

| ~7.35 | Doublet of Doublets | 1H | H-5 | Ortho to Chlorine (deshielding) and meta to Fluorine. Expected small coupling to H-3 and H-6. |

| ~7.05 | Doublet of Doublets | 1H | H-3 | Ortho to Fluorine (strong coupling) and meta to Chlorine. |

| ~6.90 | Triplet-like | 1H | H-6 | Ortho to the ether oxygen and meta to both halogens. |

| ~4.85 | Quartet | 1H | H-1' | Methine proton on the chiral center, split by the three methyl protons (n+1=4). Deshielded by the adjacent oxygen and carbonyl group. |

| ~1.70 | Doublet | 3H | H-2' | Methyl protons, split by the single methine proton (n+1=2). |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175.0 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| ~157.0 (d, ¹JCF ≈ 240 Hz) | C-4 | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant. |

| ~150.0 | C-1 | Aromatic carbon bearing the ether linkage, deshielded by oxygen. |

| ~128.0 (d, ³JCF ≈ 8 Hz) | C-2 | Aromatic carbon bonded to chlorine, deshielded. Shows smaller coupling to fluorine. |

| ~120.0 (d, ²JCF ≈ 25 Hz) | C-5 | Aromatic carbon ortho to fluorine, showing a significant two-bond C-F coupling. |

| ~117.0 (d, ²JCF ≈ 22 Hz) | C-3 | Aromatic carbon ortho to fluorine. |

| ~115.0 (d, ³JCF ≈ 7 Hz) | C-6 | Aromatic carbon shielded by the ortho-ether group. |

| ~72.0 | C-1' | Methine carbon of the propanoic acid, deshielded by the adjacent oxygen. |

| ~18.0 | C-2' | Methyl carbon of the propanoic acid. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at ~100 MHz for ¹³C). Use proton decoupling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than for ¹H NMR.

Data Synthesis and Structural Confirmation

The final step is to integrate all the spectroscopic data to build an unassailable case for the structure of this compound.

Summary of Predicted Spectroscopic Data:

| Technique | Observation | Interpretation |

| MS (GC-MS of Me Ester) | Molecular ion at m/z 232/234 (3:1 ratio) | Confirms molecular formula C₉H₇ClFO₂ for the ester and C₉H₈ClFO₃ for the acid. |

| Key fragment at m/z 145/147 | Confirms the 2-chloro-4-fluorophenoxy moiety. | |

| IR Spectroscopy | Very broad band at 3300-2500 cm⁻¹, sharp band at ~1710 cm⁻¹ | Unambiguously identifies the carboxylic acid functional group. |

| Strong band at ~1250 cm⁻¹ | Confirms the aryl-alkyl ether linkage. | |

| ¹H NMR Spectroscopy | Signals integrating to 1H, 1H, 1H, 1H, 3H | Matches the 7 unique protons in the molecule. |

| Quartet at ~4.85 ppm and Doublet at ~1.70 ppm | Confirms the 2-phenoxypropanoic acid structure. | |

| Three distinct aromatic signals with complex splitting | Confirms the 1,2,4-trisubstituted aromatic ring pattern. | |

| ¹³C NMR Spectroscopy | 9 distinct carbon signals | Matches the 9 unique carbons in the molecule. |

| Signal at ~175.0 ppm | Confirms the carboxylic acid carbon. | |

| Six aromatic signals, four of which are doublets | Confirms the substituted aromatic ring and the positions relative to the fluorine atom. |

The convergence of these predicted data points provides a comprehensive and self-validating confirmation of the structure. The mass spectrometry data establishes the molecular formula and key structural subunits. Infrared spectroscopy confirms the essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atom-by-atom connectivity map, confirming the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain, leading to the unequivocal elucidation of the target molecule.

References

-

D. L. Chattopadhyay, S. K. Dureja, B. K. Singh. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory, 2005. [Link]

Sources

Spectroscopic Profile of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Comprehensive Technical Guide

Introduction

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its efficacy and environmental fate are dictated by its precise chemical structure. Unambiguous confirmation of this structure is paramount for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and metabolic studies of this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for detailed molecular characterization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. This approach offers a robust framework for the interpretation of experimental data.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound, with a molecular weight of 218.61 g/mol and CAS Number 1892-92-8, comprises a 2-chloro-4-fluorophenoxy group linked via an ether bond to a propanoic acid moiety at the second carbon.[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and carboxylic acid protons. The predicted chemical shifts (δ) are presented in the table below, with justifications based on inductive effects and data from analogous compounds.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| Aromatic (H attached to C adjacent to Cl) | 7.2 - 7.4 | Doublet of doublets | ~8.5, ~3.0 | 1H |

| Aromatic (H between Cl and F) | 7.0 - 7.2 | Doublet of doublets | ~8.5, ~8.5 | 1H |

| Aromatic (H adjacent to O) | 6.8 - 7.0 | Doublet of doublets | ~8.5, ~3.0 | 1H |

| Methine (-CH) | 4.5 - 4.8 | Quartet | ~7.0 | 1H |

| Methyl (-CH₃) | 1.6 - 1.8 | Doublet | ~7.0 | 3H |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[3]

-

Aromatic Protons: The chemical shifts of the three aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the ether oxygen. The coupling patterns (doublet of doublets) arise from coupling to the two neighboring non-equivalent aromatic protons.

-

Methine and Methyl Protons: The propanoic acid side chain will exhibit a characteristic quartet for the methine proton (split by the three methyl protons) and a doublet for the methyl protons (split by the single methine proton).[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-F) | 155 - 160 (d, J ≈ 240-250 Hz) |

| Aromatic (C-Cl) | 125 - 130 |

| Aromatic (CH) | 115 - 125 |

| Methine (-CH) | 70 - 75 |

| Methyl (-CH₃) | 15 - 20 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative fluorine atom will show a large one-bond carbon-fluorine coupling constant.

-

Aliphatic Carbons: The methine carbon attached to the ether oxygen will be deshielded compared to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~3100 | C-H stretch | Aromatic |

| 1725 - 1700 | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch | Aryl Ether |

| 1100 - 1000 | C-F stretch | Aryl Fluoride |

| 800 - 600 | C-Cl stretch | Aryl Chloride |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band in the high-frequency region due to hydrogen bonding.[4]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[4]

-

C-O and C-X Stretches: The spectrum will also show characteristic absorptions for the aryl ether C-O bond, as well as the C-F and C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may yield a more prominent molecular ion peak.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Chiral Properties of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive examination of the chiral properties of the phenoxypropanoic acid herbicide, 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a structural analogue of the widely used herbicide dichlorprop. Chirality is a critical determinant of its biological function, with the (R)-enantiomer exhibiting potent herbicidal activity while the (S)-enantiomer is largely inactive. This document delves into the stereospecific synthesis, analytical separation, and chiroptical characterization of its enantiomers. Furthermore, it elucidates the molecular basis for the observed enantioselectivity in its herbicidal action and explores the stereospecific nature of its environmental metabolism. Detailed experimental protocols are provided to serve as a practical resource for researchers, scientists, and professionals in the agrochemical and drug development fields.

Introduction: The Significance of Chirality in Phenoxypropanoic Herbicides

The molecule possesses a single stereocenter at the C2 position of the propanoic acid moiety, giving rise to two non-superimposable mirror images, or enantiomers: (R)-2-(2-Chloro-4-fluorophenoxy)propanoic acid and (S)-2-(2-Chloro-4-fluorophenoxy)propanoic acid.

This enantioselectivity underscores the importance of understanding and controlling the stereochemistry of these compounds. The development of enantiomerically pure (R)-isomers offers significant advantages, including:

-

Reduced Application Rates: Applying only the active isomer can halve the amount of chemical required for effective weed control.

-

Lower Environmental Impact: Reducing the introduction of the inactive (S)-enantiomer into the ecosystem.

-

Improved Regulatory Profile: Enantiomerically pure products are often viewed more favorably by regulatory agencies.

This guide will explore the fundamental chemical and biological aspects of this chirality, providing the technical foundation necessary for the synthesis, analysis, and understanding of this compound's stereoisomers.

Synthesis Strategies: From Racemate to Enantiopure Compounds

The synthesis of this compound can be approached in two primary ways: the preparation of a racemic mixture followed by chiral resolution, or a direct stereoselective synthesis to yield the desired (R)-enantiomer.

Racemic Synthesis via Williamson Ether Synthesis